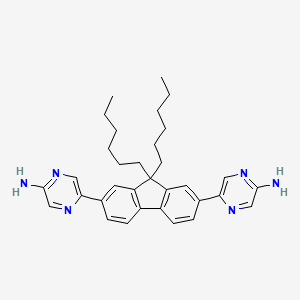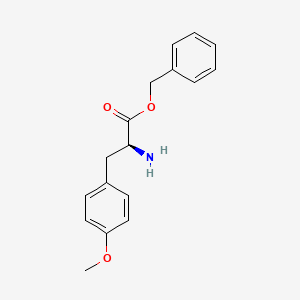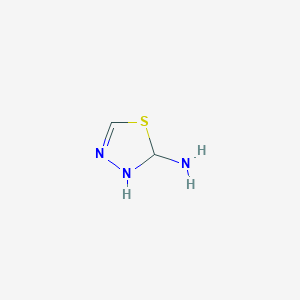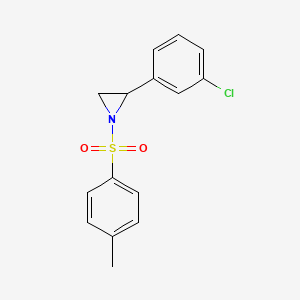
N-Tosyl-2-(m-chlorophenyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Tosyl-2-(m-chlorophenyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of the tosyl group (p-toluenesulfonyl) and the m-chlorophenyl group makes this compound particularly interesting for various chemical reactions and applications. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Tosyl-2-(m-chlorophenyl)aziridine can be synthesized through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This reaction proceeds with high diastereoselectivity and provides an efficient route to aziridines . Another method involves the direct transformation of 2-amino alcohols to N-tosyl aziridines using tosylation and in situ cyclization with potassium hydroxide in water/dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of aziridine synthesis can be applied. Industrial production typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Tosyl-2-(m-chlorophenyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This is a common reaction for aziridines, where nucleophiles such as alcohols, thiols, and anilines attack the aziridine ring, leading to ring opening.
Oxidation and Reduction: Aziridines can be oxidized or reduced under specific conditions, although detailed studies on this compound are limited.
Substitution Reactions: The presence of the tosyl group makes the compound susceptible to substitution reactions, where the tosyl group can be replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Ring Opening: Copper(II) triflate is often used as a catalyst in these reactions, with dichloromethane as the solvent.
Oxidation and Reduction: Common oxidizing agents include peracids, while reducing agents may include lithium aluminum hydride.
Substitution Reactions: Reagents such as sodium hydride and various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic ring opening with alcohols can produce amino alcohols, while reactions with thiols yield thioethers.
Applications De Recherche Scientifique
N-Tosyl-2-(m-chlorophenyl)aziridine has several scientific research applications:
Medicine: The compound’s reactivity makes it useful in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of N-Tosyl-2-(m-chlorophenyl)aziridine primarily involves its ability to undergo nucleophilic ring-opening reactions. The strained three-membered ring is highly reactive, allowing nucleophiles to attack and open the ring, leading to the formation of various products. The presence of the tosyl group enhances the compound’s reactivity by stabilizing the intermediate formed during the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Tosylaziridine: Similar in structure but lacks the m-chlorophenyl group.
N-Tosylhydrazones: These compounds also contain the tosyl group but have different reactivity and applications.
N-Tosyl imines: Used as intermediates in the synthesis of aziridines.
Uniqueness
N-Tosyl-2-(m-chlorophenyl)aziridine is unique due to the presence of both the tosyl and m-chlorophenyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where other aziridines may not be suitable.
Propriétés
Formule moléculaire |
C15H14ClNO2S |
|---|---|
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H14ClNO2S/c1-11-5-7-14(8-6-11)20(18,19)17-10-15(17)12-3-2-4-13(16)9-12/h2-9,15H,10H2,1H3 |
Clé InChI |
FKGDBLFWVLGASP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



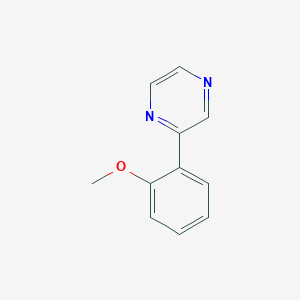

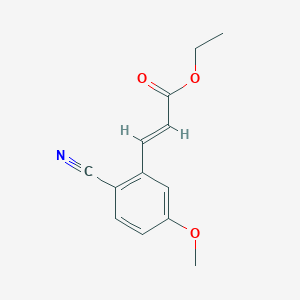

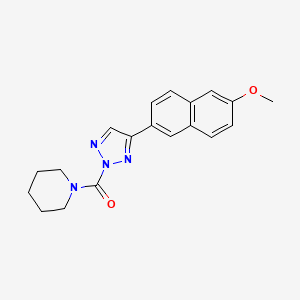
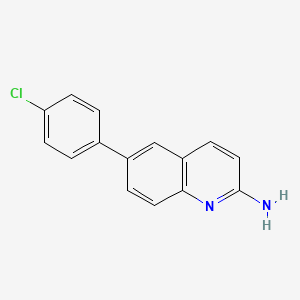
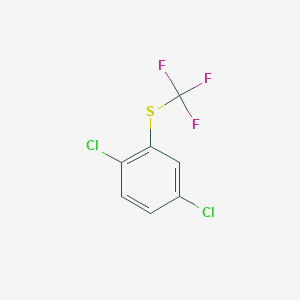

![N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14129186.png)
![Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B14129194.png)
